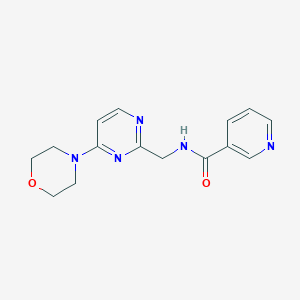

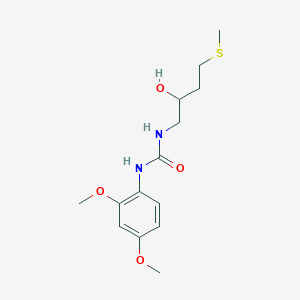

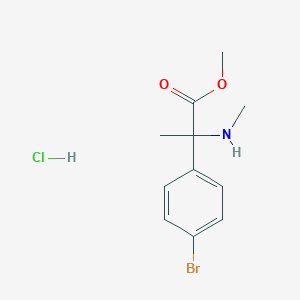

![molecular formula C12H9F3N2S B2368836 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline CAS No. 148515-90-6](/img/structure/B2368836.png)

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline, commonly known as TFBQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its numerous potential applications. TFBQ is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Quinoxalines, including derivatives such as 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline, are explored for their versatile chemical properties, leading to a variety of applications. Synthesis of new quinoxaline derivatives has been a focus, resulting in the creation of compounds with different substituents like amino, bromo, chloro, and methylsulfanyl derivatives. These compounds have been synthesized from precursors like 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, expanding the chemical repertoire of quinoxaline derivatives for various applications (Didenko et al., 2015).

Anticancer Properties

Quinoxaline derivatives have been investigated for their potential in cancer treatment. A series of compounds based on the quinoxaline structure showed promising anticancer activity, especially against specific cancer cell lines. The structure-activity relationship was studied to understand the interaction of these compounds with biological targets, indicating the role of the quinoxaline ring and its substituents in potential therapeutic applications (El Rayes et al., 2019).

Optical and Morphological Studies

Quinoxaline derivatives have also been studied for their optical properties, which are significant for applications in materials science. Research has delved into their absorption, emission, quantum yield, and the effect of solvent polarities. Investigations into the structural characteristics of these compounds have provided insights into their behavior in different states and under various conditions, paving the way for their use in advanced materials and photonics (Rajalakshmi & Palanisami, 2020).

Pesticidal Activities

The application of quinoxaline derivatives in agriculture, particularly as pesticides, has been a subject of research. Novel quinoxaline derivatives have demonstrated herbicidal, fungicidal, and insecticidal activities. The mode of action studies indicated that certain derivatives can inhibit specific plant enzymes, offering a potential for the development of new pesticides with specific targets and reduced environmental impact (Liu et al., 2020).

Antibacterial Activity

Quinoxaline derivatives have been recognized for their antibacterial properties. Different quinoxaline sulfonamides synthesized through a green chemistry approach showed significant activity against various bacterial strains, indicating their potential as new antibacterial agents. The exploration of these compounds adds valuable candidates to the pool of substances for combating bacterial resistance (Alavi et al., 2017).

Eigenschaften

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2S/c13-8(12(14)15)5-6-18-11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBIKIRCCXZIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

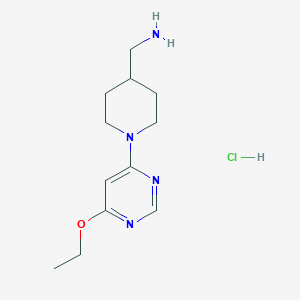

![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)

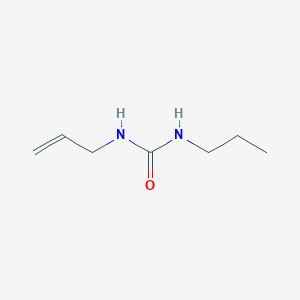

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

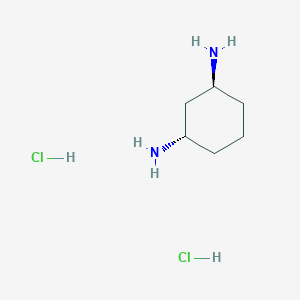

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)